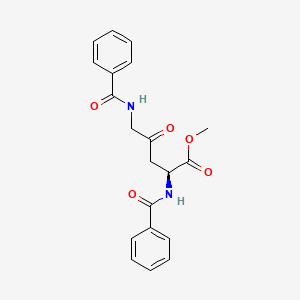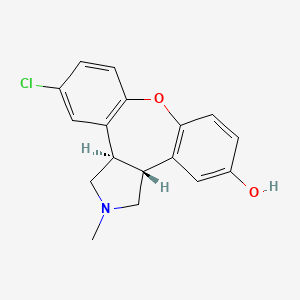
11-Hydroxyasenapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Hydroxyasenapine is a novel antipsychotic drug that has recently gained attention in the scientific community. It is a derivative of the antipsychotic drug asenapine and has shown promising results in animal studies as a potential treatment for schizophrenia and other psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
PET Measurement of Neuroreceptor Occupancy
PET imaging with 11C-N-methylspiperone (11C-NMSP) has been used to measure serotonin (5-HT2A) and dopamine-2 (D2) neuroreceptors occupancy in subjects treated with typical or atypical antipsychotic drugs, including clozapine (Goyer et al., 1996).
Quantitation of Cardiac Sympathetic Innervation
A study with 11C-hydroxyephedrine (11C-HED) PET aimed to map cardiac sympathetic innervation in rabbits, providing insights into the relationship between 11C-HED and 123I-MIBG uptake, another sympathetic nervous tracer (Nomura et al., 2006).
Imaging Brain Peripheral Benzodiazepine Receptors
Two 11C-labeled aryloxyanilide ligands were developed for imaging brain peripheral benzodiazepine receptors (PBR) in vivo, highlighting the potential of such compounds in neurological research (Briard et al., 2008).
Study of Adrenal Function
Research explored the suppression of 11‐hydroxycorticosteroids (11‐OHCS) release in patients with endogenous depression, providing insights into adrenal function and its regulation (Nuller & Ostroumova, 1980).
Aldosterone Synthase Inhibition
This study described the clinical investigation of LCI699, an aldosterone synthase inhibitor, in patients with hypertension. It explored the drug’s impact on the renin–angiotensin–aldosterone system and the hypothalamic-pituitary-adrenal feedback axis (Schumacher et al., 2013).
Metabolism and Excretion of Asenapine
This study investigated the metabolism and excretion of asenapine in healthy male subjects, identifying several metabolites, including 11-hydroxyasenapine. It provided a comprehensive analysis of asenapine's metabolic pathways (van de Wetering-Krebbers et al., 2011).
Eigenschaften
IUPAC Name |
(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNSFLUYFPHAT-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
![2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4alpha,5beta)]-(9CI)](/img/no-structure.png)

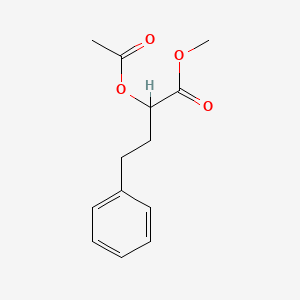

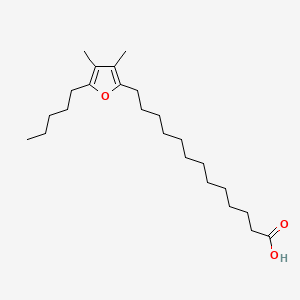
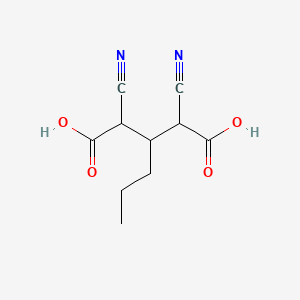
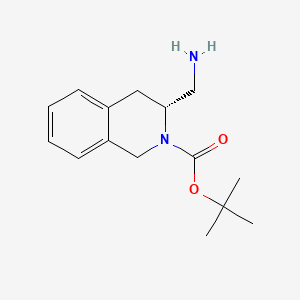
![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)


